N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Physicochemical Profiling and Synthetic Methodologies
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a specialized heterocyclic compound belonging to the 2-arylamino-2-thiazoline class. Characterized by a saturated 4,5-dihydro-1,3-thiazole core linked to an electron-rich 4-ethoxyphenyl moiety, this compound serves as a privileged scaffold in medicinal chemistry. Molecules sharing this pharmacophore are frequently investigated for their potent anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating properties. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, dynamic structural tautomerism, and field-proven synthetic methodologies.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is critical for predicting its pharmacokinetic behavior and target engagement capabilities [1]. The presence of the ethoxy ether, the thioether, and the amidine-like N-C-N system creates a highly specific electronic environment.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 145621-51-8 |
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 g/mol |
| Exact Mass | 222.0827 g/mol |
| Topological Polar Surface Area (TPSA) | ~58.9 Ų |
| Estimated LogP (XLogP3) | 2.1 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
| Rotatable Bonds | 4 |
The Amino-Imino Tautomeric Equilibrium
The most defining physicochemical characteristic of 2-arylamino-2-thiazolines is their dynamic prototropic tautomerism [3]. The molecule exists in an equilibrium between the amino form (2-(arylamino)-4,5-dihydrothiazole) and the imino form (2-(arylimino)thiazolidine).
In the amino tautomer, the endocyclic nitrogen (N3) participates in a double bond (C=N), leaving the exocyclic nitrogen protonated. Conversely, the imino tautomer features an exocyclic double bond (C=N-Ar) with the proton localized on the endocyclic nitrogen. The electron-donating nature of the para-ethoxy group stabilizes the imino form by increasing electron density across the exocyclic nitrogen, though the equilibrium remains highly sensitive to solvent polarity and pH. This duality is paramount in drug design, as it dictates the spatial arrangement of hydrogen-bond donors and acceptors, fundamentally altering how the molecule docks into a receptor pocket [4].
Fig 1. Amino-imino tautomeric equilibrium and its impact on receptor pocket binding topologies.
Synthetic Methodology & Workflow
The synthesis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is optimally achieved via a highly regioselective two-step sequence [2].
Step-by-Step Experimental Protocol
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Nucleophilic Addition (Thiourea Formation): Dissolve 4-ethoxyphenyl isothiocyanate (1.0 eq) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM). Slowly add a solution of 2-aminoethanol (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The intermediate, 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, will precipitate or can be isolated via solvent evaporation.
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Acid-Catalyzed Cyclization: Suspend the isolated thiourea intermediate in a minimal amount of ethanol. Add concentrated hydrochloric acid (HCl) in excess. Heat the mixture to reflux (approx. 80°C) for 8-12 hours.
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Workup and Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH 8 is reached. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure white to off-white crystals.
Causality of Experimental Choices
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Why 2-aminoethanol instead of 2-bromoethylamine? While 2-bromoethylamine allows for a direct one-pot cyclization, it is highly prone to intermolecular alkylation (polymerization) or aziridine formation under basic conditions. Utilizing 2-aminoethanol allows for the isolation of a stable thiourea intermediate, ensuring higher overall yields and purity.
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The Role of Acid Catalysis: The addition of strong acid during the cyclization step serves a dual mechanistic purpose. First, it protonates the primary hydroxyl group, converting it into water—a superior leaving group. Second, it activates the thiocarbonyl carbon. The thione sulfur, being highly nucleophilic, undergoes an entropically favored intramolecular attack on the activated carbon, expelling water and yielding the 4,5-dihydro-1,3-thiazole core with absolute regioselectivity [2].
Fig 2. Step-by-step synthetic workflow of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. The progression from starting material to the final heterocyclic core can be rigorously tracked using standard spectroscopic techniques.
Table 2: Analytical Validation Metrics
| Analytical Method | Target Signature | Mechanistic Significance |
| IR Spectroscopy | Disappearance of ~2100 cm⁻¹ | Confirms complete consumption of the isothiocyanate starting material. |
| IR Spectroscopy | Appearance of ~1640 cm⁻¹ | Confirms C=N bond formation (successful ring cyclization) [3]. |
| ¹H NMR (CDCl₃) | Triplet at ~3.3 ppm (2H) | Corresponds to the -CH₂-S- protons of the newly formed thiazoline ring. |
| ¹H NMR (CDCl₃) | Triplet at ~4.0 ppm (2H) | Corresponds to the -CH₂-N- protons of the thiazoline ring. |
| TLC (EtOAc:Hexane) | Shift to lower Rf value | Indicates conversion from the non-polar isothiocyanate to the polar thiazoline. |
By cross-referencing the disappearance of the broad isothiocyanate IR stretch with the emergence of the sharp C=N stretch, researchers can confidently validate the successful ring closure without relying solely on downstream mass spectrometry.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 16526, 2-Aminothiazoline-4-carboxylic acid." PubChem. URL:[Link]
- Google Patents. "US8211412B2 - Method for skin whitening." (Details synthesis of N-phenyl-4,5-dihydrothiazol-2-amine derivatives).
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Ansari, M. F., et al. "SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones." The Journal of Organic Chemistry, 2021. URL:[Link]
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Avalos, M., et al. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies." ResearchGate, 1999. URL:[Link]
